6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one
CAS No.: 80761-85-9
Cat. No.: VC4337415
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80761-85-9 |
|---|---|
| Molecular Formula | C19H21NO3S |
| Molecular Weight | 343.44 |
| IUPAC Name | 6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
| Standard InChI | InChI=1S/C19H21NO3S/c1-3-4-5-6-7-13-8-14-18(9-17(13)21)23-10-15(19(14)22)16-11-24-12(2)20-16/h8-11,21H,3-7H2,1-2H3 |
| Standard InChI Key | WINNWDJGKLCZDU-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC(=N3)C |
Introduction
Molecular Formula and Weight
While specific data for this compound is not readily available, related compounds like 6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one have a molecular formula of C19H21NO3S and a molecular weight of approximately 343.4 g/mol. The molecular formula and weight of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one would likely be similar but may vary slightly due to differences in the chromenone backbone.
Synthesis and Preparation
The synthesis of chromenone derivatives typically involves condensation reactions between appropriate starting materials, such as resorcinol or its derivatives and acetoacetic esters or similar compounds. For 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one, the synthesis might involve a similar approach, with modifications to incorporate the hexyl and thiazolyl groups.
Biological and Pharmacological Activities
Chromenone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. While specific data on 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is lacking, related compounds have shown promising activities:
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Antimicrobial Activity: Thiazole-containing compounds have been reported to exhibit antimicrobial properties against various bacterial and fungal strains .
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Anticancer Activity: Some chromenone derivatives have demonstrated anticancer potential by inhibiting cell growth and inducing apoptosis in cancer cell lines .
Data Table: Comparison of Related Chromenone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one | Not specified | Not specified | Potential antimicrobial and anticancer activities |
| 6-Hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one | C19H21NO3S | 343.4 | Antimicrobial and anticancer potential |
| 7-Hydroxy-3-(2-methylthiazol-4-yl)-chromen-2-one | C13H9NO3S | 259.28 | Antimicrobial and anticancer potential |
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